molecular formula C18H19FN2OS B2811655 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1421478-36-5

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2811655
CAS RN: 1421478-36-5
M. Wt: 330.42
InChI Key: VQFCRGHUXVCLIC-UHFFFAOYSA-N
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Description

“N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclohex-3-enecarboxamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group, a methylthiazol group, and a cyclohex-3-enecarboxamide group . The exact structure would need to be determined through techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.28g/mol, a molecular formula of C14H16FNO, and a complexity of 290 . It also has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthetic Methodology and Characterization

Compounds with thiazolyl derivatives and cyclohexene units are often subjects of synthetic organic chemistry research, focusing on developing new synthetic routes, improving yield, selectivity, or functional group compatibility. Studies may involve:

  • Microwave-assisted synthesis techniques, offering efficient pathways to these compounds with enhanced reaction rates and potentially greener chemistry due to reduced solvent use and energy expenditure (Dengale et al., 2019).
  • Characterization of novel compounds through extensive analytical methods, including chromatography, spectroscopy, and mass spectrometry, to elucidate structural and functional properties (McLaughlin et al., 2016).

Biological and Pharmacological Activities

Research often explores the biological and pharmacological activities of thiazolyl derivatives and cyclohexene carboxamide analogs, investigating their potential as therapeutic agents. This includes:

  • Antimicrobial and antifungal testing, where these compounds are evaluated against a variety of pathogens to assess their efficacy and potency as new drug candidates (Desai et al., 2013).
  • Studies on receptor binding and activity modulation, where compounds are designed to interact with specific biological targets, such as neurotransmitter receptors, to investigate their potential use in treating neurological or psychiatric disorders (Harrison et al., 2001).

Material Science and Photophysical Properties

Some thiazolyl derivatives and cyclohexene-containing compounds are studied for their unique photophysical properties, making them suitable for applications in material science, such as in organic light-emitting diodes (OLEDs), fluorescent dyes, or as part of photovoltaic materials. These studies focus on:

  • Synthesis and characterization of compounds with specific electronic or photophysical properties to be used in electronic or optoelectronic applications, examining their fluorescence, quantum yield, and stability under various conditions (Witalewska et al., 2019).

properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2OS/c1-12-16(11-20-17(22)13-7-3-2-4-8-13)23-18(21-12)14-9-5-6-10-15(14)19/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFCRGHUXVCLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclohex-3-enecarboxamide

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